molecular formula C14H10N2O2 B1583952 4-(1h-Benzimidazol-2-yl)benzoic acid CAS No. 66631-29-6

4-(1h-Benzimidazol-2-yl)benzoic acid

Cat. No. B1583952
Key on ui cas rn: 66631-29-6
M. Wt: 238.24 g/mol
InChI Key: UMZBLZRCSSUXQR-UHFFFAOYSA-N
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Patent
US06251689B1

Procedure details

Resin-bound 4-carboxybenzaldehyde (subn. 0.65 mmol/g, 400 mg, 0.26 mmol) was suspended in DMA (3 mL) and treated with 1,2-phenylenediamine (2.6 mmol) and TCNE (2.6 mmol). The suspension was sonicated for 1 h and shaken at 25° C. for an additional 22 h. The resin was filtered, washed with DMA, DCM, and dried under high vacuum. The benzimidazole was cleaved from the solid support with 20% (v/v) TFA in DCM (2×5 mL, 15 min) and the combined filtrates were evaporated to give the title compound. 1H NMR (d6-DMSO) δ 7.35-7.43 (m, 2H), 7.69-7.78 (m, 2H), 8.19 (d, 2H, J=8.3 Hz), 8.26-8.34 (m, 2H), 12.50-14.20 (br s, CO2H). MS (API-ES+) m/z 239 (M+H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
2.6 mmol
Type
reactant
Reaction Step Two
Name
Quantity
2.6 mmol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([OH:3])=[O:2].[C:12]1([NH2:19])[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH2:18].C(C(C#N)=C(C#N)C#N)#N>CC(N(C)C)=O>[C:1]([C:4]1[CH:11]=[CH:10][C:7]([C:8]2[NH:18][C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[N:19]=2)=[CH:6][CH:5]=1)([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
2.6 mmol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
2.6 mmol
Type
reactant
Smiles
C(#N)C(=C(C#N)C#N)C#N
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
shaken at 25° C. for an additional 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension was sonicated for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resin was filtered
WASH
Type
WASH
Details
washed with DMA, DCM
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
was cleaved from the solid support with 20% (v/v) TFA in DCM (2×5 mL, 15 min)
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the combined filtrates were evaporated

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(C=C1)C=1NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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